molecular formula C20H15NO4S B11226248 8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B11226248
M. Wt: 365.4 g/mol
InChI Key: FVKYGGVIIKOUHM-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a methoxy group, a thiazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with 8-methoxy-2H-chromen-2-one under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl and chromenone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of 8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-carboxylic acid.

    Reduction: Formation of 8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromane.

    Substitution: Formation of halogenated derivatives like 8-methoxy-3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one.

Scientific Research Applications

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combination of a chromenone core with a thiazole ring and methoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C20H15NO4S/c1-23-14-8-6-12(7-9-14)19-21-16(11-26-19)15-10-13-4-3-5-17(24-2)18(13)25-20(15)22/h3-11H,1-2H3

InChI Key

FVKYGGVIIKOUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

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